The synthesis of ARQ-761 involves the modification of β-lapachone to improve its pharmacokinetic properties. The synthetic route typically includes:
The synthesis process must be closely monitored to maintain high yields and purity levels, which are critical for clinical applications .
ARQ-761 retains the core structure of β-lapachone but is modified to improve its solubility. The molecular formula for β-lapachone is C₁₁H₈O₃ with a molecular weight of approximately 192.18 g/mol . ARQ-761's modifications likely include changes in functional groups that enhance its hydrophilicity.
ARQ-761 undergoes several key chemical reactions upon administration:
The mechanism of action for ARQ-761 primarily revolves around its conversion to β-lapachone, which promotes programmed necrosis in cancer cells through NQO1-mediated pathways:
Studies have demonstrated that ARQ-761's pharmacokinetics are favorable compared to traditional formulations of β-lapachone, allowing for lower doses with potentially reduced side effects while maintaining therapeutic efficacy .
ARQ-761 is primarily being investigated for its anticancer properties in clinical settings:
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2